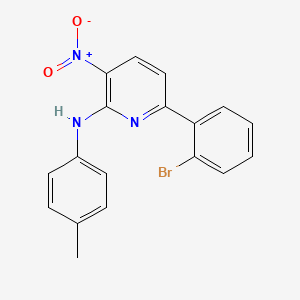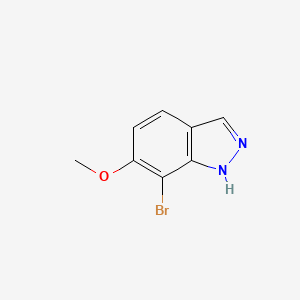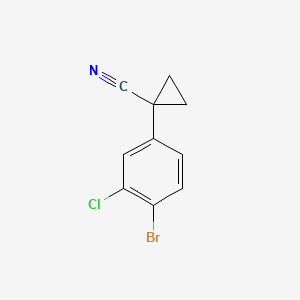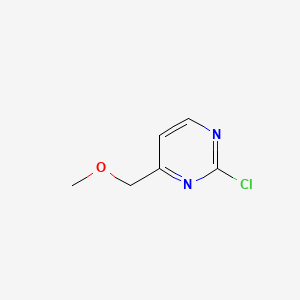
2-Chloro-4-(methoxymethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.58 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H7ClN2O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3 . The Canonical SMILES is COCC1=NC(=NC=C1)Cl . These codes provide a textual representation of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrimidines are known to undergo various chemical reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.58 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 158.0246905 g/mol . The topological polar surface area is 35 Ų . It has a heavy atom count of 10 .Applications De Recherche Scientifique
Antiviral Activity : A study by Hocková et al. (2003) explored derivatives of 2,4-diaminopyrimidine, which included compounds related to 2-Chloro-4-(methoxymethyl)pyrimidine. These derivatives showed marked inhibition of retrovirus replication in cell culture, specifically against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Synthesis of Pyrimidine Derivatives : Liu Guo-ji (2009) conducted research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a compound closely related to this compound. This study highlighted its role as a new intermediate compound in pyrimidine chemistry (Liu Guo-ji, 2009).
Herbicidal Activity : Li Gong-chun (2011) found that 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine derivatives, which include structural elements similar to this compound, had good herbicidal activities against certain plants (Li Gong-chun, 2011).
Cytotoxicity and Potential Anticancer Agents : A study by Wei and Malhotra (2012) on 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, which are structurally similar to this compound, revealed selective activities against breast cancer and renal cancer cell lines (Wei & Malhotra, 2012).
Protection of Pyrimidines : Kraljević et al. (2011) investigated N-methoxymethylated pyrimidine derivatives for nitrogen protection, which is relevant to the study of this compound. This research contributes to the understanding of pyrimidine chemistry and its applications (Kraljević et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-(methoxymethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWHMGUHBHEDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693772 |
Source


|
| Record name | 2-Chloro-4-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-30-9 |
Source


|
| Record name | Pyrimidine, 2-chloro-4-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)


![3-Iodoimidazo[1,2-a]pyrazine](/img/structure/B596966.png)
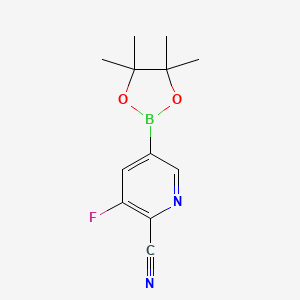

![2-Chloroimidazo[1,2-B]pyridazine](/img/structure/B596971.png)

